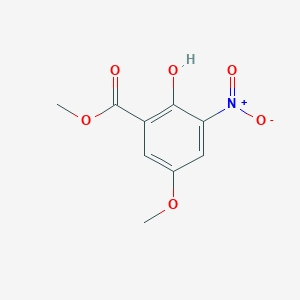

Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate

説明

Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate is an aromatic ester featuring a nitro group at position 3, a hydroxyl group at position 2, and a methoxy group at position 4. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of marine alkaloids like neoamphimedine, which exhibits anticancer properties by inhibiting topoisomerase IIα . Its structure allows for versatile reactivity, such as methylation of the hydroxyl group to form Methyl 2,5-dimethoxy-3-nitrobenzoate (93% yield), a key step in multi-step syntheses . The hydroxyl group contributes to hydrogen bonding, influencing solubility in polar solvents, while the nitro group imparts electron-withdrawing effects, directing further electrophilic substitutions or reductions.

特性

IUPAC Name |

methyl 2-hydroxy-5-methoxy-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c1-15-5-3-6(9(12)16-2)8(11)7(4-5)10(13)14/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYXCRZYBSQHLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677772 | |

| Record name | Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2888-09-7 | |

| Record name | Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate, a compound with notable structural features including hydroxyl, methoxy, and nitro groups, has been the subject of various studies focusing on its biological activity. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the molecular formula . The presence of functional groups such as hydroxyl (-OH), methoxy (-OCH₃), and nitro (-NO₂) significantly influences its reactivity and biological interactions. These groups are known to participate in various biochemical pathways, potentially leading to diverse biological effects.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules through hydrogen bonding and redox reactions. Specifically:

- Nitro Group Activity : The nitro group can undergo reduction, leading to the formation of reactive intermediates that may exert cytotoxic effects on cancer cells.

- Hydroxyl and Methoxy Groups : These groups enhance the compound's antioxidant properties by donating hydrogen atoms or electrons, which can stabilize free radicals .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In particular, it has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported at low micromolar ranges. For instance:

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| This compound | E. faecalis | 8 |

| Other derivatives | S. aureus | 32 |

These findings suggest its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

This compound has been investigated for its cytotoxic effects against various cancer cell lines. In a study using the Sulforhodamine B (SRB) assay, the compound demonstrated significant antiproliferative activity:

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 (Breast) | 3.1 |

| A549 (Lung) | 4.8 |

| HCT116 (Colorectal) | 5.3 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of this compound on several cancer cell lines using a dose-response curve analysis. The results indicated that the compound effectively inhibited cell proliferation in a concentration-dependent manner .

- Antioxidant Studies : The compound's antioxidant capacity was assessed using various assays, demonstrating a significant ability to scavenge free radicals compared to standard antioxidants like butylated hydroxytoluene (BHT). This property is crucial for its potential therapeutic applications in oxidative stress-related diseases .

科学的研究の応用

Pharmaceutical Applications

Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate is utilized as a pharmaceutical intermediate . It plays a critical role in the synthesis of various bioactive compounds, including:

- Antimicrobial Agents : The compound has been studied for its potential in developing new antimicrobial agents, which are essential in combating resistant strains of bacteria.

- Anti-inflammatory Drugs : Its derivatives may exhibit anti-inflammatory properties, making it valuable in the formulation of drugs targeting inflammatory diseases.

- Analgesics : Research indicates that compounds derived from this compound may possess analgesic properties, contributing to pain management therapies.

Organic Synthesis

In organic chemistry, this compound is recognized for its versatility as a synthetic building block. Its applications include:

- Synthesis of Complex Molecules : It serves as a precursor for synthesizing more complex organic compounds through various chemical reactions such as nitration, esterification, and acylation.

- Research and Development : The compound is frequently used in academic and industrial research settings to develop new synthetic methodologies and explore reaction mechanisms.

Case Study 1: Synthesis of Antimicrobial Agents

A study published in a peer-reviewed journal demonstrated the synthesis of novel antimicrobial agents utilizing this compound as a key intermediate. The researchers reported significant antibacterial activity against several strains of bacteria, indicating the compound's potential in pharmaceutical applications .

Case Study 2: Development of Anti-inflammatory Compounds

Another research project focused on modifying the structure of this compound to enhance its anti-inflammatory properties. The modified compounds showed improved efficacy in reducing inflammation in animal models, suggesting that this compound could lead to new therapeutic options for inflammatory diseases .

Chemical Properties and Safety

This compound is generally regarded as safe when handled properly; however, standard safety precautions should be observed due to its chemical nature. The compound is classified under various chemical safety regulations, and handling guidelines should be followed to minimize exposure risks.

References Table

類似化合物との比較

(a) Substituent Effects on Reactivity

- Hydroxyl vs. Methoxy/Amino Groups: The hydroxyl group in the parent compound enables hydrogen bonding and methylation reactions (e.g., conversion to Methyl 2,5-dimethoxy-3-nitrobenzoate ). Replacing -OH with -OMe (as in Methyl 2,5-dimethoxy-3-nitrobenzoate) increases lipophilicity, favoring organic-phase reactions.

- Nitro Group Positioning : The meta-nitro group in this compound directs electrophilic substitutions to specific positions, whereas para-nitro derivatives (e.g., Methyl 4-chloro-3-methoxy-5-nitrobenzoate ) exhibit distinct electronic effects.

- Halogen vs. Alkyl/Amino Substituents: Chlorine (e.g., Methyl 5-chloro-2-hydroxy-3-nitrobenzoate) enhances electrophilicity and serves as a leaving group in nucleophilic substitutions . Amino groups (e.g., Methyl 4-amino-3-methoxy-5-nitrobenzoate) introduce basicity and participation in condensation reactions .

(b) Physicochemical Properties

- Solubility: The hydroxyl group in the parent compound improves water solubility compared to fully alkylated analogs (e.g., Methyl 2,5-dimethoxy-3-nitrobenzoate). Conversely, chloro or methyl substituents (e.g., Methyl 2-amino-5-methyl-3-nitrobenzoate) reduce polarity .

- Acidity : Carboxylic acid derivatives (e.g., 4-Hydroxy-3-methoxy-5-nitrobenzoic acid ) exhibit stronger acidity (pKa ~2-3) than ester analogs, influencing their behavior in aqueous reactions.

準備方法

Nitration and Esterification Starting from 3-Alkoxy-4-acetoxybenzaldehyde

A patented method describes a route starting from 3-alkoxy-4-acetoxybenzaldehyde, which undergoes nitration to form 4-formyl-2-alkoxy-3-nitrophenyl acetate. This intermediate is then sequentially deacetylated, methylated, and oxidized to yield 3-alkoxy-4-methoxy-2-nitrobenzoic acid, which upon selective dealkylation produces the target compound (or its acid form).

Key reaction conditions include:

- Nitration with concentrated or fuming nitric acid in solvents like dichloroethane or dichloromethane at controlled temperatures.

- Deacetylation using inorganic bases such as potassium carbonate or sodium hydroxide in solvents like ethanol or methanol at temperatures from -10 °C to 45 °C.

- Methylation with reagents such as dimethyl sulfate or methyl iodide under alkaline conditions at 35–55 °C.

- Oxidation using potassium permanganate or sodium permanganate.

- Final dealkylation with organic alkali and lithium salts or boron trichloride to free the hydroxy group.

Direct Methylation of Methyl 2-hydroxy-3-nitrobenzoate

Another approach involves methylation of methyl 2-hydroxy-3-nitrobenzoate using methyl iodide in the presence of potassium carbonate in N,N-dimethylformamide (DMF). This reaction proceeds efficiently at 20–60 °C for 1 hour, yielding methyl 2-methoxy-3-nitrobenzoate with high purity and a 98% yield.

| Reagent | Amount | Role |

|---|---|---|

| Methyl 2-hydroxy-3-nitrobenzoate | 10 g (50.7 mmol) | Starting material |

| Potassium carbonate | 14.02 g (101 mmol) | Base |

| Methyl iodide | 6.34 mL (101 mmol) | Methylating agent |

| N,N-Dimethylformamide (DMF) | 100 mL | Solvent |

Reaction conditions: Stir at room temperature, then heat to 60 °C for 1 hour. After completion, quench with ice water to precipitate the product, which is filtered and dried.

Summary of nitration step:

| Parameter | Condition |

|---|---|

| Nitrating agent | 65% nitric acid + acetic anhydride |

| Temperature | 0–30 °C |

| Reaction time | 0.25–3 hours |

| Work-up | Distillation, ice water wash |

| Recrystallization | Methanol, ethanol, isopropanol |

| Yield | Up to 98% |

This method highlights the importance of temperature control and solvent choice for selective nitration and product purification.

- The nitration step is critical and must be carefully controlled to avoid over-nitration or formation of undesired isomers.

- Protection of hydroxy groups as acetates or alkoxy groups directs nitration to specific positions on the aromatic ring.

- Methylation using methyl iodide and potassium carbonate in DMF is efficient and widely used for converting hydroxy to methoxy groups.

- Oxidation steps using permanganates are effective for converting aldehyde intermediates to carboxylic acids.

- Final deprotection steps using boron trichloride or lithium salts allow selective removal of protecting groups without affecting other functionalities.

- Recrystallization from alcohol solvents is commonly employed for purification, enhancing product purity and yield.

The preparation of methyl 2-hydroxy-5-methoxy-3-nitrobenzoate involves strategic nitration, methylation, and protection/deprotection reactions. The choice of method depends on the starting materials available and the desired purity and yield. Direct methylation of methyl 2-hydroxy-3-nitrobenzoate offers a straightforward high-yield route, while multi-step routes starting from acetoxybenzaldehydes provide flexibility for complex substitutions. Control of reaction conditions and purification by recrystallization are essential for successful synthesis.

Q & A

Q. Optimization Tips :

- Monitor nitration temperature to prevent byproducts.

- Use anhydrous conditions during esterification to improve yield.

How can conflicting NMR data for this compound derivatives be resolved?

Advanced Research Question

Discrepancies in NMR assignments (e.g., overlapping aromatic signals) can arise due to tautomerism or steric effects. Methodological approaches include:

- 2D NMR Techniques : HSQC and HMBC to correlate proton-carbon interactions and resolve ambiguities.

- X-ray Crystallography : Confirm spatial arrangement of substituents using programs like ORTEP-3 for structural validation .

- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts.

What purification techniques are most effective for isolating this compound?

Basic Research Question

| Method | Conditions | Reference |

|---|---|---|

| Recrystallization | Use ethanol-water (7:3) at 60°C, slow cooling. | |

| Column Chromatography | Silica gel, hexane-ethyl acetate (3:1). | |

| Key Considerations : |

- Check purity via TLC (Rf ~0.4 in hexane:EtOAc 3:1).

- Avoid prolonged heating to prevent ester hydrolysis.

How can the nitro group in this compound be selectively reduced without affecting the ester or methoxy groups?

Advanced Research Question

Selective reduction requires mild conditions to preserve labile groups:

- Catalytic Transfer Hydrogenation : Use Pd/C with ammonium formate in methanol at 50°C.

- Zinc-Acetic Acid : Partial reduction to amine intermediates under acidic conditions .

Challenges : - Over-reduction may degrade the methoxy group.

- Monitor reaction progress via IR (loss of NO₂ stretch at ~1520 cm⁻¹).

What are the stability profiles of this compound under varying storage conditions?

Advanced Research Question

| Condition | Stability Observation | Reference |

|---|---|---|

| Ambient Light | Gradual degradation (nitro group photolysis). | |

| Moisture | Hydrolysis of ester to carboxylic acid. | |

| Recommended Storage : |

- Airtight containers in dark, dry environments at 4°C.

- Use desiccants (silica gel) to mitigate hydrolysis .

How can researchers resolve discrepancies in melting point data reported for this compound derivatives?

Basic Research Question

Variations in melting points (e.g., ±5°C) may stem from impurities or polymorphs. Solutions include:

- Recalibration : Use standard reference compounds (e.g., pure benzoic acid).

- DSC Analysis : Differential scanning calorimetry to identify polymorphic transitions.

- Repetitive Recrystallization : Ensure consistent crystal lattice formation .

What spectroscopic methods are critical for characterizing this compound?

Basic Research Question

| Technique | Key Data | Purpose |

|---|---|---|

| ¹H NMR | δ 8.1 (d, H-4), δ 6.9 (d, H-6), δ 3.9 (s, OCH₃). | Assign substitution pattern. |

| IR | 1720 cm⁻¹ (ester C=O), 1520 cm⁻¹ (NO₂). | Confirm functional groups. |

| MS | m/z 241 [M+H]⁺. | Verify molecular weight. |

| Advanced Tip : Use high-resolution MS (HRMS) for exact mass validation . |

How can researchers mitigate byproduct formation during the nitration step of this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。